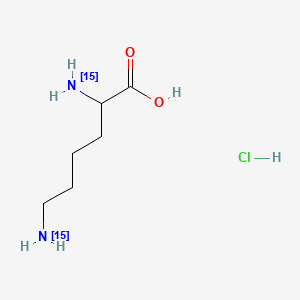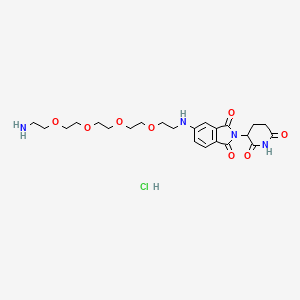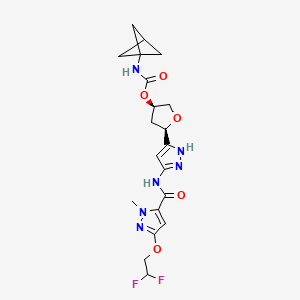
Cdk2-IN-26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk2-IN-26 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). Cyclin-dependent kinase 2 is a crucial enzyme involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibitors of cyclin-dependent kinase 2, such as this compound, have garnered significant attention for their potential therapeutic applications, especially in cancer treatment, due to their ability to halt the proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-26 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of pyrazolo[3,4-d]pyrimidinone derivatives. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Cdk2-IN-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Cdk2-IN-26 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinase 2 and its effects on cell cycle regulation.
Biology: Employed in research to understand the role of cyclin-dependent kinase 2 in cellular processes and its interactions with other proteins.
Medicine: Investigated for its potential as an anticancer agent, particularly in cancers where cyclin-dependent kinase 2 is overactive.
Industry: Utilized in the development of new therapeutic agents targeting cyclin-dependent kinase 2 .
Wirkmechanismus
Cdk2-IN-26 exerts its effects by selectively inhibiting cyclin-dependent kinase 2. This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, effectively halting the transition from the G1 phase to the S phase. The molecular targets involved include the cyclin-dependent kinase 2-cyclin complex and various substrates phosphorylated by cyclin-dependent kinase 2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Roscovitine: Another cyclin-dependent kinase inhibitor with broader specificity.
Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases, including cyclin-dependent kinase 2.
Palbociclib: Primarily targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6 but has some activity against cyclin-dependent kinase 2
Uniqueness
Cdk2-IN-26 is unique due to its high selectivity for cyclin-dependent kinase 2, which reduces off-target effects and enhances its potential as a therapeutic agent. Its specificity allows for more targeted inhibition of cell cycle progression in cancer cells, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C20H24F2N6O5 |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
[(3R,5R)-5-[3-[[5-(2,2-difluoroethoxy)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]oxolan-3-yl] N-(1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C20H24F2N6O5/c1-28-13(4-17(27-28)32-9-15(21)22)18(29)23-16-3-12(25-26-16)14-2-11(8-31-14)33-19(30)24-20-5-10(6-20)7-20/h3-4,10-11,14-15H,2,5-9H2,1H3,(H,24,30)(H2,23,25,26,29)/t10?,11-,14-,20?/m1/s1 |
InChI-Schlüssel |
ACJDXDOGYGIDOZ-OEKZQNSRSA-N |
Isomerische SMILES |
CN1C(=CC(=N1)OCC(F)F)C(=O)NC2=NNC(=C2)[C@H]3C[C@H](CO3)OC(=O)NC45CC(C4)C5 |
Kanonische SMILES |
CN1C(=CC(=N1)OCC(F)F)C(=O)NC2=NNC(=C2)C3CC(CO3)OC(=O)NC45CC(C4)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


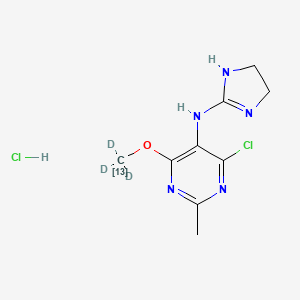
![2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)
![2-[(4S)-4-[(4-aminophenyl)methyl]-3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;dihydrate;dihydrochloride](/img/structure/B12365518.png)

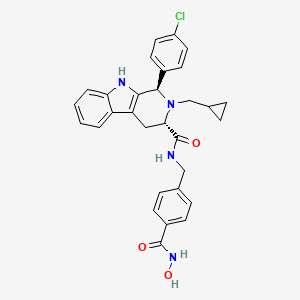
![N-(4,5-difluorocyclohexa-1,5-dien-1-yl)-3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12365533.png)
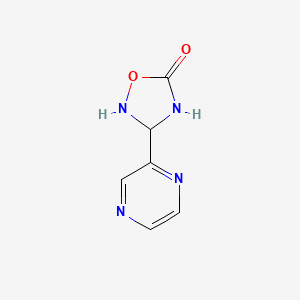
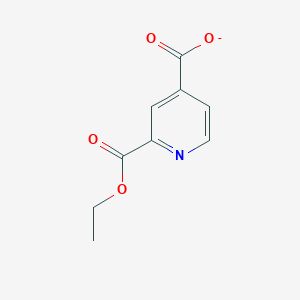
![Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B12365547.png)
![N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B12365556.png)

